N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is a complex organic compound featuring a thiophene ring, a pyridine ring, a morpholine group, and a sulfonamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carbaldehyde and 4-chloropyridine.
Reaction Steps:
Formation of Intermediate: Thiophene-3-carbaldehyde is reacted with 4-chloropyridine in the presence of a base to form an intermediate.
Reduction: The intermediate undergoes reduction to form the corresponding alcohol.
Morpholine Sulfonamide Formation: The alcohol is then reacted with morpholine-4-sulfonyl chloride to form the final product.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form thiophene-3-carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The morpholine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid.
Reduction: Piperidine derivatives.
Substitution: Various substituted morpholines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It has shown potential as a bioactive molecule in drug discovery, exhibiting various biological activities. Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or antimicrobial agent. Industry: Its unique properties make it valuable in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Thiopropamine: A stimulant drug with a similar thiophene structure.
Indole Derivatives: Compounds with an indole ring, known for their diverse biological activities.
Uniqueness: N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering promising applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,17-4-6-20-7-5-17)16-10-12-1-3-15-14(9-12)13-2-8-21-11-13/h1-3,8-9,11,16H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBJNUVPZTUVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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